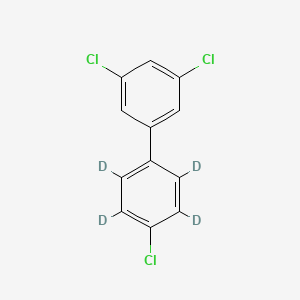
4,4'-(1,2-Diethylethylene)bis(3-methylphenol)
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4,4’-(1,2-Diethylethylene)bis(3-methylphenol) is an organic compound with the molecular formula C20H26O2. It is known for its unique structure, which includes two phenol groups connected by a 1,2-diethylethylene bridge. This compound is used in various scientific and industrial applications due to its chemical properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-(1,2-Diethylethylene)bis(3-methylphenol) typically involves the reaction of 3-methylphenol with 1,2-diethylethylene under specific conditions. The reaction is usually carried out in the presence of a catalyst, such as an acid or base, to facilitate the formation of the desired product. The reaction conditions, including temperature and pressure, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of 4,4’-(1,2-Diethylethylene)bis(3-methylphenol) involves large-scale chemical reactors where the reactants are mixed and heated under controlled conditions. The process may include steps such as distillation and crystallization to purify the final product. The use of advanced technologies and equipment ensures the efficient and cost-effective production of this compound.
化学反应分析
Types of Reactions
4,4’-(1,2-Diethylethylene)bis(3-methylphenol) undergoes various chemical reactions, including:
Oxidation: The phenol groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form corresponding alcohols.
Substitution: The hydrogen atoms on the phenol groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Halogenation can be achieved using reagents like bromine (Br2) or chlorine (Cl2) under specific conditions.
Major Products Formed
Oxidation: Quinones and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Halogenated or alkylated phenol derivatives.
科学研究应用
4,4’-(1,2-Diethylethylene)bis(3-methylphenol) has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
作用机制
The mechanism of action of 4,4’-(1,2-Diethylethylene)bis(3-methylphenol) involves its interaction with specific molecular targets and pathways. The phenol groups can form hydrogen bonds and other interactions with proteins, enzymes, and other biomolecules, affecting their function and activity. The compound’s unique structure allows it to modulate various biochemical pathways, leading to its observed effects.
相似化合物的比较
Similar Compounds
- 2,2’-Dimethyl hexestrol
- 4,4’-(1,2-Diethylethylene)di(m-cresol)
- Phenol, 4,4’-[(1R,2S)-1,2-diethyl-1,2-ethanediyl]bis[3-methyl-]
Uniqueness
4,4’-(1,2-Diethylethylene)bis(3-methylphenol) is unique due to its specific structural arrangement, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activities, making it valuable for specific applications in research and industry.
属性
CAS 编号 |
108332-35-0 |
|---|---|
分子式 |
C20H26O2 |
分子量 |
298.4 g/mol |
IUPAC 名称 |
4-[4-(4-hydroxy-2-methylphenyl)hexan-3-yl]-3-methylphenol |
InChI |
InChI=1S/C20H26O2/c1-5-17(19-9-7-15(21)11-13(19)3)18(6-2)20-10-8-16(22)12-14(20)4/h7-12,17-18,21-22H,5-6H2,1-4H3 |
InChI 键 |
IQBLHYZSOLBYHP-UHFFFAOYSA-N |
规范 SMILES |
CCC(C1=C(C=C(C=C1)O)C)C(CC)C2=C(C=C(C=C2)O)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![{4-[4,5-Bis(4-chlorophenyl)-2-(2-isopropoxy-4-methoxyphenyl)-4,5-dihydroimidazole-1-carbonyl]-2-oxopiperazin-1-yl}acetic acid](/img/structure/B15125896.png)
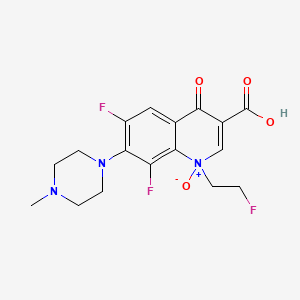
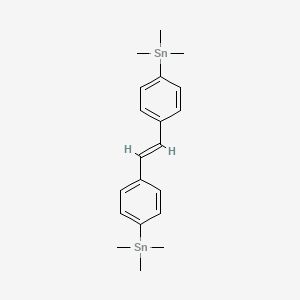
![3,4,5-trihydroxy-6-[2-(3-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl)-2-oxoethoxy]oxane-2-carboxylic acid](/img/structure/B15125913.png)
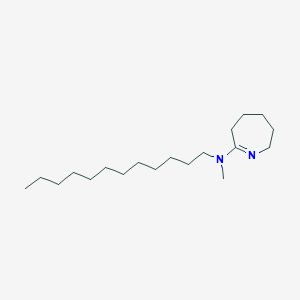
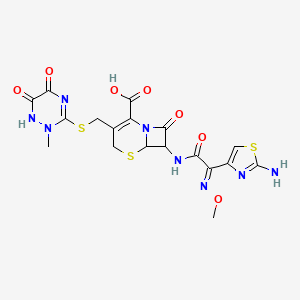
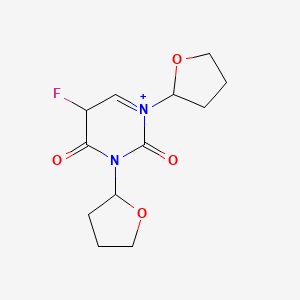

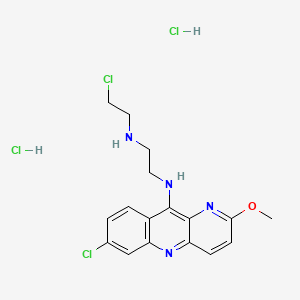
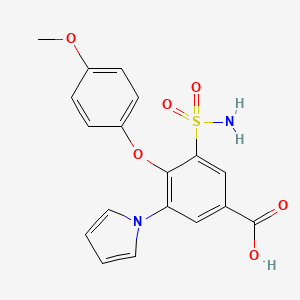
![6-[1-[3,5-bis(trifluoromethyl)phenyl]ethoxy]-5-(4-fluorophenyl)-3,6-dihydro-2H-1,4-oxazine](/img/structure/B15125963.png)
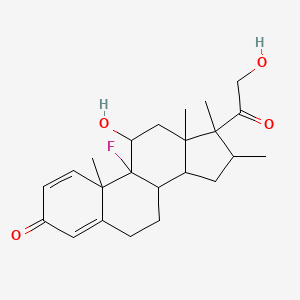
![magnesium;5-(methylamino)-2-[[3,5,9-trimethyl-2-[1-oxo-1-(1H-pyrrol-2-yl)propan-2-yl]-1,7-dioxaspiro[5.5]undecan-8-yl]methyl]-1,3-benzoxazole-4-carboxylate](/img/structure/B15125986.png)
